Heptyl carbamimidothioate;2,4,6-trinitrophenol
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Overview
Description
Heptyl carbamimidothioate;2,4,6-trinitrophenol is a compound that combines the properties of heptyl carbamimidothioate and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl carbamimidothioate typically involves the reaction of heptylamine with carbon disulfide under basic conditions to form the corresponding dithiocarbamate, which is then treated with an appropriate electrophile to yield heptyl carbamimidothioate .
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid runaway reactions .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves a similar nitration process but on a larger scale with enhanced safety measures to handle the exothermic nature of the reaction. The production of heptyl carbamimidothioate on an industrial scale would involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Heptyl carbamimidothioate can undergo various chemical reactions including nucleophilic substitution and addition reactions due to the presence of the carbamimidothioate group. Common reagents for these reactions include alkyl halides and acyl chlorides .
2,4,6-Trinitrophenol undergoes redox reactions and can act as an oxidizing agent. It also participates in electrophilic substitution reactions due to the presence of nitro groups .
Major Products: The major products formed from the reactions of heptyl carbamimidothioate include substituted thioureas and isothiocyanates. For 2,4,6-trinitrophenol, the major products depend on the specific reaction but can include various nitro-substituted aromatic compounds .
Scientific Research Applications
Heptyl carbamimidothioate is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals .
2,4,6-Trinitrophenol is widely used in scientific research for the detection of explosives due to its strong explosive properties. It is also used in the dye industry and for the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action for heptyl carbamimidothioate involves its ability to act as a nucleophile in various chemical reactions, forming stable intermediates that can further react to form the desired products .
2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties, which can lead to the formation of reactive intermediates that can participate in further chemical reactions. It also acts as an exogenous pyrogen, inducing inflammatory responses in biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to heptyl carbamimidothioate include other carbamimidothioates such as methyl carbamimidothioate and ethyl carbamimidothioate .
For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol .
Uniqueness: Heptyl carbamimidothioate is unique due to its specific heptyl group, which imparts distinct chemical properties and reactivity compared to other carbamimidothioates .
2,4,6-Trinitrophenol is unique due to its high explosive power and its ability to act as a strong oxidizing agent, making it highly effective in various industrial applications .
Properties
CAS No. |
6336-00-1 |
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Molecular Formula |
C14H21N5O7S |
Molecular Weight |
403.41 g/mol |
IUPAC Name |
heptyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H18N2S.C6H3N3O7/c1-2-3-4-5-6-7-11-8(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H2,1H3,(H3,9,10);1-2,10H |
InChI Key |
RAERTVIUGSNBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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